molecular formula C24H16Cl2O5 B11147190 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

Cat. No.: B11147190
M. Wt: 455.3 g/mol
InChI Key: ALCDJIWFCUJGLL-UHFFFAOYSA-N
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Description

7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with a 3,4-dichlorobenzyl group and a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the 3,4-Dichlorobenzyl Group: This step involves the reaction of the chromenone core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2,3-Dihydro-1,4-benzodioxin Moiety: The final step involves the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxin under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.

    Substitution: The 3,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxin moiety.

    Reduction: Reduced forms of the chromenone core.

    Substitution: Substituted derivatives at the 3,4-dichlorobenzyl position.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Anticancer Activity: Research into its potential anticancer properties.

    Antimicrobial Activity: Investigation of its effectiveness against various microbial strains.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Polymer Chemistry: Incorporation into polymers to enhance their characteristics.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
  • Methyl 7-(β-D-allopyranosyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate

Uniqueness

The unique combination of the 3,4-dichlorobenzyl group and the 2,3-dihydro-1,4-benzodioxin moiety in the chromenone core distinguishes this compound from its analogs

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one

InChI

InChI=1S/C24H16Cl2O5/c25-19-5-1-14(9-20(19)26)12-30-16-3-4-17-22(11-16)31-13-18(24(17)27)15-2-6-21-23(10-15)29-8-7-28-21/h1-6,9-11,13H,7-8,12H2

InChI Key

ALCDJIWFCUJGLL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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